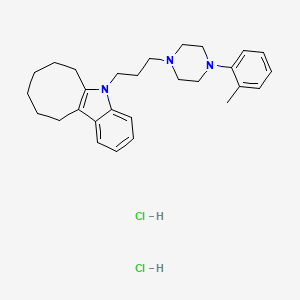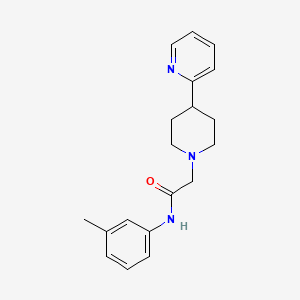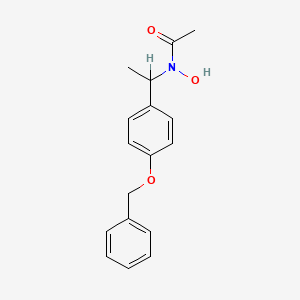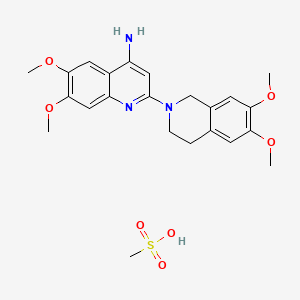
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Descripción general
Descripción
“4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate” is a chemical compound. It has been mentioned in the context of a modified release preparation of the α-Adrenoreceptor Antagonist .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The Pictet-Spengler reaction is a common method used for the synthesis of tetrahydroisoquinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For specific properties like melting point, solubility, etc., it’s recommended to refer to databases or literature where these properties for the specific compound are reported .Aplicaciones Científicas De Investigación
Applications in Corrosion Inhibition
Corrosion Inhibition : Quinoline derivatives, including 4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate, are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good performance in preventing metallic corrosion due to their high electron density, which facilitates the adsorption and formation of stable chelating complexes with surface metallic atoms. This behavior is particularly noted when quinoline derivatives contain polar substituents like hydroxyl, methoxy, amino, and nitro groups. The review highlights quinoline-based compounds as potential green corrosion inhibitors, providing a detailed account of their use and the mechanisms involved (Verma, Quraishi, & Ebenso, 2020).
Applications in Medicinal Chemistry
Pharmacological Significance : Isoquinoline derivatives, from which the mentioned compound is structured, play a crucial role in medicinal chemistry due to their biological properties. These compounds, including isoquinoline derivatives, exhibit a range of biological activities like antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This comprehensive review showcases the less explored biological potentials of isoquinoline and its synthetic derivatives, offering a valuable reference for researchers aiming to develop novel pharmacotherapeutic applications (Danao et al., 2021).
Antimalarial Action and Pharmacology : Quinoline derivatives, including the specific compound , have a history of being used in the treatment of malaria. The pharmacological review addresses the antimalarial actions of quinoline derivatives, outlining their interference with nucleic acid replication and glucose metabolism as part of their mechanism of action. The therapeutic approach for resistant falciparum malaria is also discussed, with a focus on the use of combinations of quinine and pyrimethamine for additive effects and enhanced treatment outcomes (Hunsicker, 1969).
Therapeutic Potential of Quinoline Motifs : Quinoline's broad spectrum of bioactivity makes it a core template in drug design. This review underlines the recent advances in the medicinal potential and pharmacological applications of quinoline motifs, stressing the importance of quinoline as a pharmacophore in medicinal chemistry research. The potential of quinoline and its functionalized derivatives in novel drug development is highlighted, offering a perspective on their therapeutic efficacies (Ajani, Iyaye, & Ademosun, 2022).
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.CH4O3S/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22;1-5(2,3)4/h7-11H,5-6,12H2,1-4H3,(H2,23,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPOTBKJNHQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922813 | |
| Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate | |
CAS RN |
118931-00-3 | |
| Record name | UK 52046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118931003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABANOQUIL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAX6HQS78D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



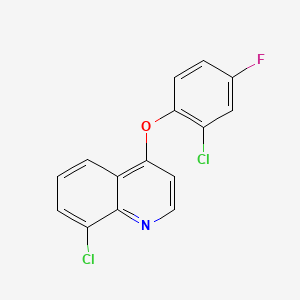
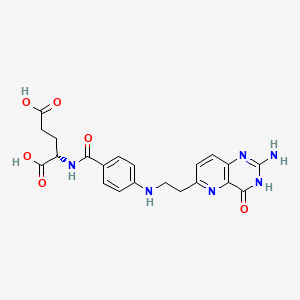
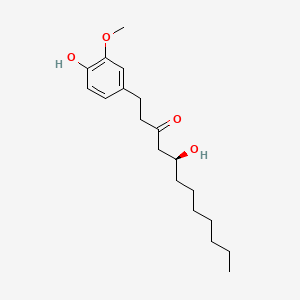
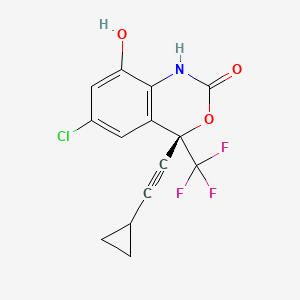
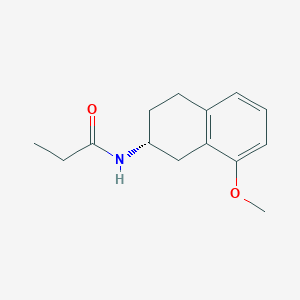
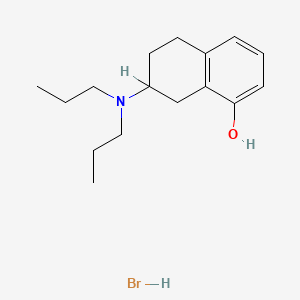
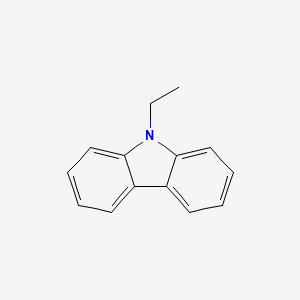
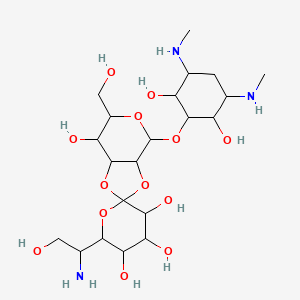
![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
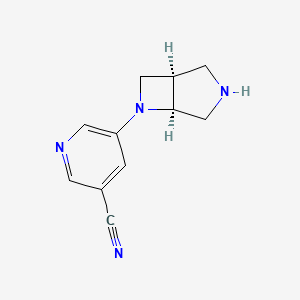
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
